molecular formula C14H17NO B13197837 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one

8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13197837
M. Wt: 215.29 g/mol
InChI Key: ZYYRFMBKMMZSPR-UHFFFAOYSA-N
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Description

8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiro[3.4]octane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the 4-methylphenyl group adds to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Methylphenyl)-6-azaspiro[3One common method starts with the cyclization of a suitable precursor, such as dicyclobutylidene, under specific conditions to form the spiro[3.4]octane core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-methylphenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, derivatives of the spiro[3.4]octane scaffold have been shown to interact with sigma-1 receptors, enhancing the antinociceptive effects of morphine and rescuing morphine tolerance .

Comparison with Similar Compounds

Uniqueness: 8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one stands out due to its specific structural features and the presence of the 4-methylphenyl group, which may confer unique biological activities and chemical reactivity compared to other spirocyclic compounds.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8-(4-methylphenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C14H17NO/c1-10-3-5-11(6-4-10)12-9-15-13(16)14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3,(H,15,16)

InChI Key

ZYYRFMBKMMZSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(=O)C23CCC3

Origin of Product

United States

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